Turosteride (-)-enantiomer
CAS No.:
Cat. No.: VC14504246
Molecular Formula: C27H45N3O3
Molecular Weight: 459.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C27H45N3O3 |
---|---|
Molecular Weight | 459.7 g/mol |
IUPAC Name | 6,9a,11a-trimethyl-7-oxo-N-propan-2-yl-N-(propan-2-ylcarbamoyl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |
Standard InChI | InChI=1S/C27H45N3O3/c1-16(2)28-25(33)30(17(3)4)24(32)21-10-9-19-18-8-11-22-27(6,15-13-23(31)29(22)7)20(18)12-14-26(19,21)5/h16-22H,8-15H2,1-7H3,(H,28,33) |
Standard InChI Key | WMPQMBUXZHMEFZ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)NC(=O)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C |
Introduction
Chemical Identity and Structural Properties
Turosteride (-)-enantiomer belongs to the 4-azasteroid class, featuring a modified androstane skeleton with a carboxamide substituent at the C-17 position. Its molecular formula is , with a molar mass of 459.7 g/mol . The compound’s IUPAC name, 6,9a,11a-trimethyl-7-oxo-N-propan-2-yl-N-(propan-2-ylcarbamoyl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide, reflects its complex polycyclic structure. The (-)-enantiomer exhibits specific stereochemical configurations critical for its biological activity, as chirality profoundly influences its binding affinity to 5α-reductase .
Table 1: Key Chemical Properties of Turosteride (-)-Enantiomer
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 459.7 g/mol |
IUPAC Name | 6,9a,11a-trimethyl-7-oxo-N-propan-2-yl-N-(propan-2-ylcarbamoyl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |
CAS Number | Not publicly disclosed |
Solubility | Lipophilic, low aqueous solubility |
Mechanism of Action and Enzymatic Selectivity
Turosteride (-)-enantiomer inhibits 5α-reductase, which catalyzes the NADPH-dependent reduction of testosterone to DHT. Unlike non-selective inhibitors such as 4-MA, turosteride exhibits 15-fold selectivity for the type II isoform (predominantly expressed in the prostate and hair follicles) over the type I isoform (found in skin and liver) . This selectivity arises from steric and electronic interactions between the compound’s C-17 carboxamide group and hydrophobic residues in the enzyme’s active site .
In vitro studies report IC₅₀ values of 55 nM and 53 nM for human and rat prostatic 5α-reductase, respectively, compared to 2.2 µM for the dog enzyme . The (-)-enantiomer’s inhibitory potency is attributed to its optimal three-dimensional alignment with the enzyme’s catalytic pocket, a feature absent in the (+)-enantiomer . Notably, turosteride shows negligible binding affinity for androgen, estrogen, progesterone, glucocorticoid, or mineralocorticoid receptors (relative binding affinity <0.03%), underscoring its specificity .
Pharmacological Profile and Preclinical Efficacy
In animal models, turosteride demonstrated dose-dependent suppression of prostate growth. Oral administration in castrated rats co-treated with testosterone propionate reduced ventral prostate and seminal vesicle weights by 50% at doses of 5 mg/kg/day and 6.7 mg/kg/day, respectively . Unlike 4-MA, which non-selectively inhibits androgen-sensitive tissues (e.g., levator ani muscle), turosteride preserved muscle mass, highlighting its tissue-specific action .
Table 2: Comparative Pharmacological Data of 5α-Reductase Inhibitors
Compound | Selectivity (Type II/I) | IC₅₀ (Human Prostate) | Clinical Use |
---|---|---|---|
Turosteride | 15:1 | 55 nM | Preclinical only |
Finasteride | 100:1 | 1.2 nM | BPH, Androgenetic Alopecia |
Dutasteride | 1:1 (Dual inhibitor) | 0.5 nM (Type II) | BPH |
Synthesis and Structural Modifications
The synthesis of turosteride involves multistep modifications of the androstane backbone. Key reactions include:
-
Oxidation: Introduction of the 7-oxo group using chromium trioxide.
-
Substitution: Installation of the C-17 carboxamide via nucleophilic acyl substitution .
-
Chiral Resolution: Separation of enantiomers using high-performance liquid chromatography (HPLC) with chiral stationary phases .
Epoxy intermediates, such as 6α,7α-epoxypregna-1,4-diene-3,20-dione, are critical precursors but exhibit reduced activity compared to final products, likely due to increased hydrophilicity . Structural-activity relationship (SAR) studies reveal that lipophilic C-17 substituents enhance potency by occupying a hydrophobic pocket in 5α-reductase .
Challenges in Clinical Translation
The discontinuation of turosteride’s development likely stems from:
-
Pharmacokinetic Limitations: Low aqueous solubility complicating formulation.
-
Market Competition: Emergence of finasteride and dutasteride during the same period.
-
Unclear Therapeutic Advantage: Insufficient data to justify superiority over existing drugs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume